methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate is an organic compound with the molecular formula C₁₃H₁₅NO₄ This compound features a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate typically involves the following steps:
Formation of the cyclopropylcarbonyl intermediate: This can be achieved by reacting cyclopropylcarbonyl chloride with an appropriate amine under basic conditions.
Coupling with phenoxyacetate: The intermediate is then coupled with phenoxyacetic acid or its ester derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate exerts its effects involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyacetate moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[(cyclopropylcarbonyl)amino]phenyl}acetate: Similar structure but lacks the phenoxy group.
Ethyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl {4-[(cyclopropylcarbonyl)amino]phenoxy}acetate is unique due to the presence of both the cyclopropylcarbonyl and phenoxyacetate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
methyl 2-[4-(cyclopropanecarbonylamino)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)8-18-11-6-4-10(5-7-11)14-13(16)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWLKTSXJVAVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.